molecular formula C9H15NO4 B11897286 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B11897286
M. Wt: 201.22 g/mol
InChI Key: CNZJKAKDIDWOLF-UHFFFAOYSA-N
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Description

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid (CAS 887360-40-9) is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It belongs to the 5-oxopyrrolidine-3-carboxylic acid class of compounds, which are recognized in scientific literature as a promising scaffold for the development of novel antimicrobial agents . Researchers are exploring this core structure to overcome the challenge of increasing antimicrobial resistance among Gram-positive pathogens, such as Staphylococcus aureus and Enterococcus faecalis . Structurally related analogues have demonstrated potent, structure-dependent activity against multidrug-resistant bacteria and pathogenic fungi, including azole-resistant Aspergillus fumigatus . Furthermore, certain derivatives incorporating this pharmacophore have shown notable biofilm disruption capabilities against strains like S. aureus and E. coli , highlighting the potential of this chemical class in anti-biofilm research . The presence of both a carboxylic acid and a hydroxyl group on the molecule provides versatile handles for further chemical modification, allowing researchers to synthesize a diverse library of derivatives, such as hydrazides and hydrazones, for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

1-(1-hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-2-7(5-11)10-4-6(9(13)14)3-8(10)12/h6-7,11H,2-5H2,1H3,(H,13,14)

InChI Key

CNZJKAKDIDWOLF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1CC(CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Itaconic acid (1.0 equiv) and 2-aminobutan-1-ol (1.1 equiv).

  • Solvent : Water or ethanol (reflux, 6–12 hours).

  • Catalyst : None required, though glacial acetic acid (1–5 mol%) improves yield.

  • Product Isolation : Alkaline dissolution (NaOH, pH 10–12) followed by acidification (HCl, pH 2–3) precipitates the crude product.

Key Data :

ParameterValueSource
Yield (unoptimized)60–68%
Purity (HPLC)>90% after recrystallization

Optimized Synthetic Protocols

Melt Cyclization for Enhanced Efficiency

A solvent-free approach reduces reaction time and improves atom economy:

  • Conditions : Itaconic acid and 2-aminobutan-1-ol heated at 130–140°C for 2–3 hours.

  • Advantages : Eliminates solvent waste; achieves yields up to 82%.

Catalytic Acid-Assisted Esterification

Ester intermediates facilitate downstream functionalization:

  • Procedure :

    • React 1-(1-hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid with methanol (5.0 equiv).

    • Catalyze with H₂SO₄ (2 mol%) at 60°C for 4 hours.

  • Yield : Methyl ester derivative obtained in 89% yield.

Table 1: Esterification Optimization

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄60489
HCl (gas)70678
p-TsOH50865

Functionalization and Derivatization

Hydrazide Formation for Heterocyclic Analogues

Hydrazide intermediates enable access to antimicrobial and anticancer derivatives:

  • Synthesis : React methyl ester with hydrazine monohydrate (3.0 equiv) in propan-2-ol (reflux, 6 hours).

  • Yield : 88–92% for hydrazide intermediate.

N-Alkylation Strategies

The hydroxybutyl side chain permits further alkylation via Ru-catalyzed methods:

  • Catalyst System : Ru(acac)₃ (2 mol%), Triphos ligand (3 mol%), HNTf₂ (2 mol%).

  • Conditions : THF solvent, 60 bar H₂, 160°C, 18 hours.

  • Application : Introduces aryl or alkyl groups at the pyrrolidinone nitrogen.

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Chromatography : Silica gel (ethyl acetate/methanol 9:1) for lab-scale purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 2H, CH₂CO), 3.20–3.35 (m, 1H, CH(OH)), 4.10–4.25 (m, 2H, NCH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 174.8 (C=O), 170.2 (COOH), 65.3 (CH(OH)), 48.9 (NCH₂).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C₉H₁₅NO₄ [M+H]⁺: 201.1006; found: 201.1009 .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxy group with a halide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives against multidrug-resistant pathogens. For instance, compounds derived from this structure have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal pathogens like Candida auris and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (µg/mL)
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus32
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidKlebsiella pneumoniae16
This compoundCandida auris8

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies using the A549 human lung adenocarcinoma model demonstrated that some derivatives exhibit significant cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity Data in Cancer Cells

Compound NameCell LineIC50 (µM)
This compoundA549 (Lung cancer)25
CisplatinA549 (Lung cancer)15

Enzyme Interaction Studies

The compound is useful in studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes by binding to their active sites. This characteristic makes it a valuable tool in biochemical research aimed at understanding metabolic diseases and developing new therapeutic strategies .

Case Study 1: Novel Antimicrobial Agents

A study explored the synthesis of various derivatives of this compound for their antimicrobial activity against WHO-priority pathogens. The findings indicated that certain modifications to the compound significantly enhanced its antimicrobial potency, suggesting a promising direction for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of this compound using both cancerous and non-cancerous cell lines. The results indicated that while some derivatives exhibited high cytotoxicity against cancer cells, they maintained lower toxicity levels in non-cancerous cells, highlighting their potential as selective anticancer agents .

Mechanism of Action

The mechanism by which 1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituent at 1-Position Key Bioactivities References
1-(5-Chloro-2-hydroxyphenyl) derivative 5-Chloro-2-hydroxyphenyl Antioxidant (1.5× ascorbic acid)
1-(3,5-Dichloro-2-hydroxyphenyl) derivative 3,5-Dichloro-2-hydroxyphenyl Antimicrobial, anticancer
1-(2-Hydroxyphenyl) derivative 2-Hydroxyphenyl Gram-positive antibacterial
1-(1-Hydroxybutan-2-yl) derivative 1-Hydroxybutan-2-yl Inferred solubility enhancement N/A

Antioxidant Activity

  • 1-(5-Chloro-2-hydroxyphenyl) derivatives: Exhibited DPPH radical scavenging activity up to 1.5× ascorbic acid, attributed to electron-donating phenolic -OH and chloro groups .
  • 1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative (6): Demonstrated the highest reducing power (optical density = 1.675) due to synergistic effects of -NH₂ and -COOH groups .
  • Inference for target compound : The aliphatic hydroxyl group may contribute to radical scavenging but likely less effectively than aromatic substituents due to reduced resonance stabilization.

Antimicrobial and Anticancer Activity

  • 1-(2-Hydroxyphenyl) derivatives : Showed selective activity against vancomycin-intermediate Staphylococcus aureus (VISA) with MIC values of 4–8 µg/mL, linked to hydrophobic aryl interactions with bacterial membranes .
  • 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives : Inhibited 60–70% of MCF-7 breast cancer cell proliferation at 10 µM, likely via apoptosis induction .
  • Inference for target compound : The hydroxybutyl group may lack the steric and electronic features required for strong antimicrobial or anticancer effects observed in aryl-substituted analogs.

Metabolic Stability and Toxicity

  • Aliphatic derivatives : The hydroxybutyl chain could improve metabolic clearance via phase II conjugation (e.g., glucuronidation), reducing toxicity .

Biological Activity

1-(1-Hydroxybutan-2-yl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a five-membered lactam ring and contains both a carboxylic acid and a hydroxy group, which may contribute to its diverse biological effects. The increasing prevalence of antimicrobial resistance and the need for novel therapeutic agents have prompted research into the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO4\text{C}_9\text{H}_{15}\text{N}\text{O}_4 with a molecular weight of 187.22 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.

PropertyValue
Molecular FormulaC9H15NO4
Molecular Weight187.22 g/mol
SolubilitySoluble in water
pKaApproximately 4.5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various Gram-positive bacteria and fungi. Its derivatives have been screened for their effectiveness against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.

Case Study: Antimicrobial Screening
In a study conducted by researchers, several derivatives of the compound were synthesized and tested for antimicrobial activity using the broth microdilution method. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to >128 µg/mL against resistant strains .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly in relation to non-small cell lung cancer (NSCLC). In vitro studies using A549 human lung adenocarcinoma cells demonstrated that some derivatives induced cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Results

Compound DerivativeIC50 (µM)Comparison Agent
This compound45Cisplatin (IC50 = 30)
3,5-Dichloro derivative25Cisplatin (IC50 = 30)

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act as an inhibitor of key enzymes involved in bacterial resistance mechanisms, such as beta-lactamases, and may also interfere with cancer cell proliferation pathways.

Biochemical Pathways

This compound has been implicated in modulating fatty acid biosynthesis pathways, potentially impacting metabolic processes in both microbial and cancerous cells .

Q & A

Q. Answer :

  • Medicinal chemistry : Core scaffold for anticonvulsant or antimicrobial candidates due to pyrrolidinone’s drug-like properties .
  • Chemical biology : Carboxylic acid group enables conjugation to fluorescent probes for target identification .

Advanced: How are analytical methods optimized for quantifying trace impurities in synthesized batches?

Q. Answer :

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times for common impurities (e.g., unreacted itaconic acid) are pre-calibrated .
  • LC-MS : High-resolution MS identifies byproducts (e.g., over-esterified derivatives) via exact mass matching .
  • Validation : Follow ICH guidelines for LOD/LOQ (e.g., ≤0.1% impurity detection) .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Q. Answer :

  • ADMET prediction : Software like SwissADME estimates logP (~0.5–1.2), suggesting moderate absorption. The hydroxy group may increase clearance via glucuronidation .
  • Docking studies : AutoDock Vina models interactions with targets (e.g., GABA receptors for anticonvulsant activity) .

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